![molecular formula C23H29N5O2 B2473159 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide CAS No. 921910-94-3](/img/structure/B2473159.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals due to its ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzyl group attached to the pyrazolo[3,4-d]pyrimidin-1-yl group could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazolo[3,4-d]pyrimidin-1-yl group and the benzyl group. These groups could potentially undergo various chemical reactions, including electrophilic substitution .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives exhibit antibacterial and antimycobacterial properties. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These compounds could potentially serve as novel antimicrobial agents .
Antiviral Potential
Certain imidazole-based molecules have demonstrated antiviral activity. Although specific studies on the compound are limited, related imidazole derivatives have shown promise against viruses. Further exploration could reveal its potential as an antiviral agent .
Anti-Inflammatory Effects
Imidazole compounds have been investigated for their anti-inflammatory properties. While direct data on our compound is scarce, its structural similarity to other imidazole derivatives suggests potential anti-inflammatory activity. Researchers could explore this aspect further .
Antitumor Properties
Imidazole-containing molecules have been studied as potential antitumor agents. Although no direct evidence exists for our compound, its imidazole core warrants investigation in cancer research .
Antidiabetic Activity
Some imidazole derivatives exhibit antidiabetic effects. While not specifically studied for our compound, its structural features make it an interesting candidate for further investigation in diabetes-related research .
Other Activities
Imidazole derivatives have also been associated with antioxidant, anti-allergic, antipyretic, and antifungal activities. Although these specific effects haven’t been confirmed for our compound, they highlight the versatility of imidazole-based molecules .
Future Directions
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, specifically causing cell growth arrest at the G0-G1 stage .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This leads to the arrest of cell growth at the G0-G1 stage, preventing the cells from entering the S phase, where DNA replication occurs . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests potential utility in the treatment of certain types of cancer.
properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c29-21(12-11-18-7-3-1-4-8-18)24-13-14-28-22-20(15-26-28)23(30)27(17-25-22)16-19-9-5-2-6-10-19/h2,5-6,9-10,15,17-18H,1,3-4,7-8,11-14,16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQDMXMACDRBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide |
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